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Compound of Interest

Compound Name: Cefetamet sodium

Cat. No.: B1668831 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cefetamet is a third-generation cephalosporin antibiotic with a broad spectrum of activity

against many Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action

involves the inhibition of bacterial cell wall synthesis.[4] While the oral prodrug, cefetamet

pivoxil, is well-established, there is a significant clinical need for an intravenous formulation to

treat severe infections where oral administration is not feasible. Cefetamet pivoxil itself is poorly

water-soluble and cannot be formulated for injection.[5] The sodium salt of cefetamet, however,

exhibits high water solubility, making it a suitable candidate for intravenous administration.

These application notes provide a comprehensive overview of the formulation considerations,

proposed manufacturing processes, and detailed experimental protocols for the development

of a stable and effective intravenous formulation of cefetamet sodium. The information is

intended to guide researchers and drug development professionals in the preclinical and early-

phase clinical development of this important antibiotic.

Physicochemical Properties of Cefetamet Sodium
A summary of the key physicochemical properties of cefetamet sodium relevant to the

development of an intravenous formulation is presented in Table 1.
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Property Value Reference

Chemical Name

(6R, 7R)-3-methyl-7[(2)-2-(2-

amino-4-thiazole)-2-

(methoxylimido)-2-amido]-8-

oxo-5-thio-1-azaoctyl-2-

alkenyl-2-carboxylic sodium

Molecular Weight 419.40 g/mol

Appearance
White or off-white crystalline

powder

Solubility Soluble in water

pH (10% aqueous solution) 6.0 - 8.0

Formulation Development
The primary goal for an intravenous cefetamet sodium formulation is to create a stable,

sterile, and physiologically compatible product. This can be achieved through two main

approaches: a sterile powder for reconstitution or a lyophilized (freeze-dried) powder for

reconstitution.

Excipients for Intravenous Formulation
The selection of appropriate excipients is critical for the stability, safety, and efficacy of the final

product. Based on formulations of other parenteral cephalosporins, the following excipients

should be considered:
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Excipient Class Example Function Reference

Buffering Agent

Sodium Bicarbonate,

L-arginine, Citrate

Buffer, Phosphate

Buffer

Maintain pH for

optimal stability and

patient comfort.

Tonicity Adjusting

Agent

Sodium Chloride,

Dextrose, Mannitol

Render the

reconstituted solution

isotonic with blood.

Bulking Agent (for

Lyophilization)
Mannitol, Lactose

Provide an elegant

cake structure and aid

in reconstitution.

Lyoprotectant (for

Lyophilization)
Sucrose, Trehalose

Protect the drug

substance from

degradation during

freezing and drying.

A Chinese patent for an injectable cefetamet sodium formulation mentions adjusting the pH to

a range of 6.8-7.2 using a 5% sodium bicarbonate solution.

Experimental Protocols
Protocol 1: Preparation of Cefetamet Sodium for
Injection (Sterile Powder)
This protocol describes the preparation of a sterile powder of cefetamet sodium for

reconstitution.

Materials:

Cefetamet Sodium (sterile, active pharmaceutical ingredient - API)

Sterile, depyrogenated glass vials

Sterile, depyrogenated stoppers and aluminum seals
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Equipment:

Aseptic filling line

Vial capping machine

Procedure:

Under aseptic conditions (ISO 5/Class 100 environment), accurately weigh the required

amount of sterile cefetamet sodium powder.

Aseptically fill the sterile powder into individual sterile, depyrogenated glass vials. The fill

weight should correspond to the desired dosage strength (e.g., 500 mg, 1 g).

Insert sterile stoppers into the vials, ensuring a partial seal if a subsequent lyophilization step

is not performed.

Secure the stoppers with aluminum seals using a vial capping machine.

Perform quality control tests including sterility, content uniformity, and moisture content.

Protocol 2: Preparation of Lyophilized Cefetamet
Sodium for Injection
This protocol outlines the preparation of a lyophilized powder of cefetamet sodium for

enhanced stability and rapid reconstitution.

Materials:

Cefetamet Sodium (API)

Water for Injection (WFI)

Sodium Bicarbonate (or other suitable buffering agent)

Mannitol (or other suitable bulking agent)

Sterile, depyrogenated glass vials
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Sterile, depyrogenated lyophilization stoppers and aluminum seals

Equipment:

Aseptic compounding vessel

Sterile filtration system (0.22 µm filter)

Aseptic filling line

Lyophilizer (freeze-dryer)

Vial capping machine

Procedure:

In an aseptic compounding vessel, dissolve the required amount of mannitol (e.g., 5% w/v) in

cold WFI (approximately 12 ± 2°C).

Slowly add the cefetamet sodium API to the solution with constant stirring until fully

dissolved.

Adjust the pH of the solution to 6.8-7.2 using a sterile sodium bicarbonate solution (e.g., 5%).

Bring the solution to the final volume with WFI.

Sterilize the bulk solution by filtration through a 0.22 µm membrane filter into a sterile

receiving vessel.

Aseptically fill the sterile solution into sterile, depyrogenated glass vials.

Partially insert sterile lyophilization stoppers into the vials.

Load the filled vials into a pre-cooled lyophilizer.

Execute a validated lyophilization cycle. A proposed cycle is outlined in Table 2.

At the end of the cycle, fully stopper the vials under vacuum or inert gas (e.g., nitrogen)

before releasing the vacuum.
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Unload the vials and secure the stoppers with aluminum seals.

Perform quality control tests including appearance of the cake, reconstitution time, moisture

content, sterility, and drug content.

Table 2: Proposed Lyophilization Cycle for Cefetamet Sodium

Stage Step
Shelf
Temperatur
e (°C)

Ramp Time
(min)

Hold Time
(min)

Chamber
Pressure
(mTorr)

Freezing
1. Initial

Cooling
5 - 60 Atmospheric

2. Ramping

to Freeze
-40 120 - Atmospheric

3. Freezing

Hold
-40 - 180 Atmospheric

Primary

Drying

1. Ramping

to Dry
-10 60 - 100

2. Drying

Hold
-10 -

1560 (26

hours)
100

Secondary

Drying

1. Ramping

to Final Dry
25 120 - 100

2. Final

Drying Hold
25 - 240 50

This is a theoretical cycle and must be optimized based on the specific formulation and

lyophilizer characteristics.

Protocol 3: Stability Testing of Reconstituted Cefetamet
Sodium Solution
This protocol describes a stability-indicating HPLC-UV method to assess the chemical stability

of the reconstituted cefetamet sodium solution.
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Materials and Equipment:

Reconstituted cefetamet sodium solution

HPLC system with UV detector

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile phase: Methanol and 0.01M sodium perchlorate (60:40 v/v)

Reference standard of cefetamet sodium

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

Temperature and humidity controlled stability chambers

Photostability chamber

Procedure:

1. Method Development and Validation (as per ICH guidelines):

Develop an HPLC method capable of separating cefetamet from its degradation products.
The method described by Anusha G. et al. for cefetamet can be a starting point.
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress)
to generate degradation products and demonstrate the specificity of the analytical method.
Validate the method for linearity, accuracy, precision, specificity, limit of detection (LOD), and
limit of quantitation (LOQ).

2. Stability Study:

Reconstitute the lyophilized or sterile powder cefetamet sodium with sterile Water for
Injection, 0.9% Sodium Chloride, and 5% Dextrose to a final concentration relevant for
clinical use (e.g., 100 mg/mL).
Store the reconstituted solutions under different conditions:
Refrigerated: 2-8°C
Room temperature: 25°C/60% RH
Accelerated: 40°C/75% RH
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At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each
solution.
Analyze the samples by the validated HPLC-UV method to determine the concentration of
cefetamet sodium.
Visually inspect the solutions for any changes in color, clarity, or particulate matter.
Measure the pH of the solutions at each time point.

Data Presentation:

The results of the stability study should be summarized in a table as shown below.

Table 3: Stability of Reconstituted Cefetamet Sodium (Example Data)

Storage
Condition

Time (hours)
Concentration
(% of initial)

pH Appearance

2-8°C 0 100.0 7.0 Clear, colorless

24 99.5 6.9 Clear, colorless

48 98.9 6.9 Clear, colorless

25°C/60% RH 0 100.0 7.0 Clear, colorless

8 95.2 6.8 Clear, colorless

24 88.1 6.7 Faint yellow tint

Protocol 4: Compatibility with Infusion Sets
This protocol assesses the compatibility of the reconstituted cefetamet sodium solution with

common intravenous infusion sets.

Materials:

Reconstituted cefetamet sodium solution (in 0.9% Sodium Chloride or 5% Dextrose)

Various types of infusion sets (e.g., PVC, non-PVC)

Syringe pumps
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Procedure:

Prepare the cefetamet sodium infusion solution at the highest intended clinical

concentration.

Fill the infusion sets with the solution.

Simulate an infusion by running the solution through the infusion set using a syringe pump at

a typical administration rate for a specified duration (e.g., 30 minutes, 1 hour).

Collect the solution after it has passed through the infusion set.

Analyze the collected solution for cefetamet sodium concentration using the validated

HPLC method.

Visually inspect the infusion set for any signs of precipitation or adsorption.

Compare the results to a control solution that has not been passed through an infusion set. A

loss of more than 5% of the initial concentration may indicate incompatibility.

Visualizations
Mechanism of Action of Cefetamet
Cefetamet, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the

synthesis of the bacterial cell wall. This is achieved by targeting and inactivating penicillin-

binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.
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Caption: Mechanism of action of Cefetamet.

Experimental Workflow for Intravenous Formulation
Development
The development of an intravenous formulation of cefetamet sodium follows a structured

workflow, from initial formulation screening to final product characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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